

# Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment

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## Compound of Interest

Compound Name: Ji-101

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ji-101**, a novel, orally available multi-kinase inhibitor, and its role in modulating the tumor microenvironment. **Ji-101** selectively targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR- $\beta$ ), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates preclinical and clinical data on **Ji-101**, offering insights into its mechanism of action, pharmacological profile, and therapeutic potential.

## Core Mechanism of Action

**Ji-101** exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR- $\beta$ , and EphB4, **Ji-101** disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the inhibition of EphB4 distinguishes **Ji-101** from many other angiogenesis inhibitors, suggesting a novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where EphB4 may have a direct role in tumor cell proliferation, **Ji-101** may also exert direct anti-proliferative effects.[4][5]

## Preclinical Pharmacology

In preclinical studies, **Ji-101** demonstrated potent and selective inhibition of its target kinases.

## In Vitro Activity

**Ji-101** showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and cell-based assays, with a K<sub>d</sub> of less than 100 nM for these targets.<sup>[4]</sup> A broad kinase screen of 445 kinases revealed that **Ji-101** is highly selective for angiogenic kinases.<sup>[4]</sup>

## In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.<sup>[4][5]</sup> In a mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination of **Ji-101** with paclitaxel resulted in greater efficacy than either agent alone, with no increase in toxicity.<sup>[4]</sup>

## Clinical Development

**Ji-101** has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with advanced solid tumors.

## Pharmacokinetics and Safety

In a Phase 1 dose-escalation study (NCT00842335), **Ji-101** was administered orally to patients with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well as 200 mg twice daily (BID).<sup>[4][6]</sup> The drug was generally well-tolerated, with no dose-limiting toxicities observed in the initial cohorts.<sup>[4]</sup> Common adverse events included manageable hypertension, nausea, and abdominal pain.<sup>[1][2]</sup> A short duration of hand-foot syndrome was noted at the 400 mg dose level.<sup>[4]</sup>

A pilot study (NCT01149434) evaluated **Ji-101** as a single agent and in combination with everolimus.<sup>[1][2][3]</sup> In the combination arm, **Ji-101** was found to increase the exposure of everolimus by approximately 22%, indicating a potential drug-drug interaction.<sup>[1][2]</sup>

## Clinical Efficacy

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients remaining on the study at the time of reporting.<sup>[4]</sup> In the pilot study of **Ji-101** in combination with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of patients had stable disease at the first two-month restaging scans.<sup>[1][2][7]</sup> However, no objective responses according to RECIST criteria were observed in this heavily pre-treated

patient population.<sup>[1][2][7]</sup> One Phase 1/2 trial (NCT00842335) was terminated due to a lack of efficacy.<sup>[7]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ji-101**.

Parameter	Value	Assay/Study	Reference
Molecular Weight	466 D	-	<sup>[4][5]</sup>
In Vitro Potency (Kd)	<100 nM	Enzymatic and cell-based assays against VEGFR2, EphB4, and PDGFR	<sup>[4]</sup>
Kinase Selectivity	23 out of 445 kinases with Kd < 3 μM	Ambit KinomeScan	<sup>[4]</sup>

Table 1: Preclinical Characteristics of **Ji-101**.

Trial Identifier	Phase	Patient Population	Dosing Regimens	Key Outcomes	Reference
NCT00842335	1/2	Advanced Solid Tumors	100 mg, 200 mg, 400 mg QD; 200 mg BID	MTD determination; Well-tolerated; Terminated for lack of efficacy	[4][6][7]
NCT01149434	Pilot	Advanced Solid Tumors (PK cohort); Ovarian Cancer (PD cohort)	PK Cohort: 10 mg everolimus +/- 200 mg JI-101; PD Cohort: 200 mg JI-101 BID	Well-tolerated; Majority had stable disease; No objective responses; 22% increase in everolimus exposure	[1][2][3]

Table 2: Summary of **Ji-101** Clinical Trials.

## Experimental Protocols

### In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the potency of **Ji-101** against VEGFR2, EphB4, and PDGFR are not available in the provided search results. However, a general methodology for such assays would typically involve:

- **Enzymatic Assays:** Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of **Ji-101**. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays. IC50 values are then calculated.

- **Cell-Based Assays:** Cells that endogenously or exogenously express the target receptors (e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of **Ji-101**. The level of receptor autophosphorylation is then assessed using techniques such as Western blotting or ELISA.

## In Vivo Xenograft Studies

The preclinical efficacy of **Ji-101** was evaluated in a mouse xenotransplant model:

- **Cell Line:** MDA-MB-231 human breast cancer cells were used.
- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MDA-MB-231 cells.
- **Treatment Groups:** Once tumors reached a specified size, mice were randomized into treatment groups, which included vehicle control, **Ji-101** alone, paclitaxel alone, and the combination of **Ji-101** and paclitaxel.
- **Dosing and Administration:** The specific doses and schedules for **Ji-101** and paclitaxel were not detailed in the provided abstracts. **Ji-101** is an oral agent.
- **Efficacy Endpoints:** Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed.
- **Toxicity Assessment:** Animal body weight and general health were monitored throughout the study.

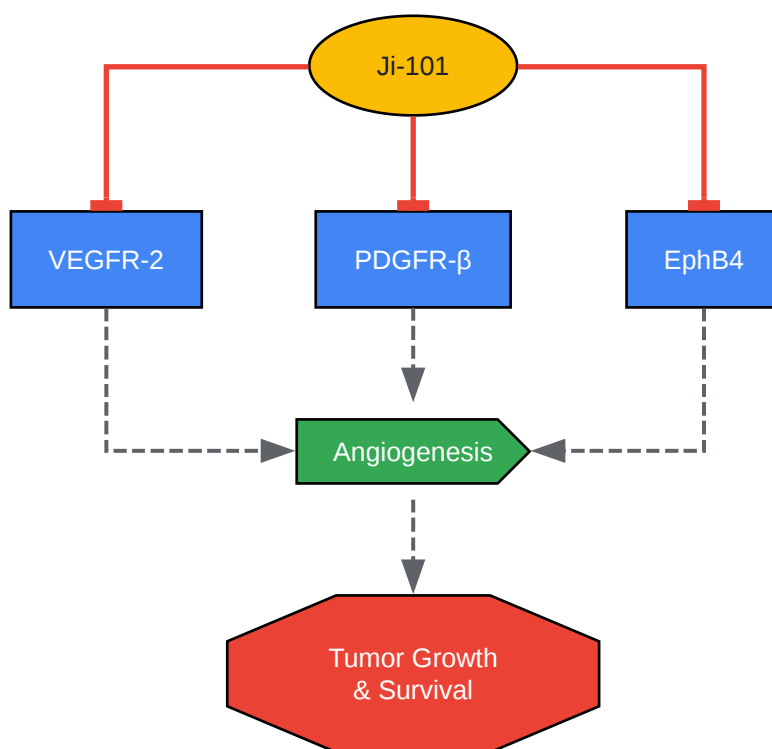
## Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline

- **Study Design:** An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of **Ji-101**.
- **Patient Population:** Patients with advanced solid tumors.
- **Dose Escalation Cohorts:** Patients were enrolled in cohorts receiving escalating doses of **Ji-101** (100 mg, 200 mg, 400 mg QD, and 200 mg BID).

- Treatment Cycle: 28-day treatment cycles.
- Primary Objective: To determine the MTD of **Ji-101**.
- Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.
- Assessments: Safety was monitored through adverse event reporting and laboratory tests. Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and pharmacodynamic analyses were also performed.

## Visualizations

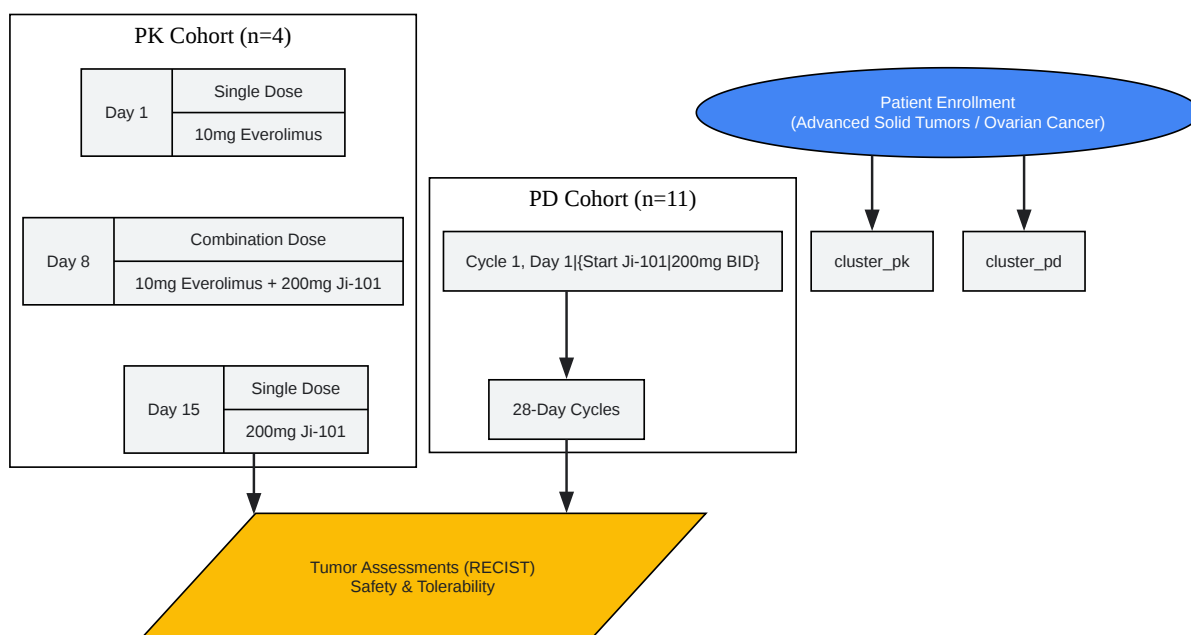
### Signaling Pathway Inhibition by Ji-101



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Caption: Mechanism of action of **Ji-101**, inhibiting key pro-angiogenic pathways.

### Clinical Trial Workflow (NCT01149434)



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Caption: Workflow for the pilot study of **Ji-101** (NCT01149434).

## Conclusion

**Ji-101** is a selective, oral multi-kinase inhibitor that targets key pathways in tumor angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR- $\beta$ , offers a novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and efficacy, particularly in combination with chemotherapy. While early clinical trials established a manageable safety profile, they did not show significant single-agent or combination efficacy in heavily pre-treated patient populations, leading to the discontinuation of its development in those settings.[7] Nevertheless, the data generated for **Ji-101** provide valuable insights into the therapeutic targeting of the tumor microenvironment and may inform the development of future

anti-angiogenic agents. Further studies in less refractory patient populations or in combination with other targeted agents or immunotherapies could potentially unveil the full therapeutic value of this class of compounds.

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